1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one
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Overview
Description
1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one is a chemical compound with the molecular formula C10H12FN3O and a molecular weight of 209.22 g/mol . This compound is characterized by the presence of an imidazolidin-2-one ring substituted with a 3-amino-6-fluoro-2-methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one typically involves the reaction of 3-amino-6-fluoro-2-methylphenylamine with an appropriate imidazolidinone precursor under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and fluoro groups on the phenyl ring can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol, ethanol, and water. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one can be compared with other similar compounds, such as:
1-(3-Amino-6-chloro-2-methylphenyl)imidazolidin-2-one: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
1-(3-Amino-6-bromo-2-methylphenyl)imidazolidin-2-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and mechanisms of action related to this compound's biological activity.
Chemical Structure and Properties
The chemical structure of this compound features an imidazolidin-2-one core with specific substitutions that influence its biological properties. The presence of an amino group and a fluorine atom on the phenyl ring enhances its interaction with various biological targets, making it a candidate for further pharmacological exploration.
Biological Activity Overview
The biological activities attributed to this compound include:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, indicating its potential use as an antibacterial agent.
- Anticancer Activity : Research has shown that derivatives of imidazolidin-2-one can inhibit cancer cell proliferation, particularly in androgen-dependent and estrogen-dependent cancers such as prostate and breast cancer .
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP17, which is crucial in steroidogenesis and is a target in cancer therapy .
- Receptor Modulation : It interacts with various receptors and enzymes, modulating their activity to exert biological effects. This modulation can lead to altered signaling pathways associated with cell growth and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:
Compound Name | Substituents | Biological Activity |
---|---|---|
1-(3-Amino-6-chloro-2-methylphenyl)imidazolidin-2-one | Chlorine instead of Fluorine | Similar anticancer properties but varied potency |
1-(3-Amino-6-bromo-2-methylphenyl)imidazolidin-2-one | Bromine instead of Fluorine | Potentially different pharmacokinetics and toxicity profiles |
Case Studies
Several case studies have explored the efficacy of imidazolidinone derivatives in clinical settings:
- Cancer Treatment : A study demonstrated that compounds similar to this compound were effective in reducing tumor size in animal models of prostate cancer. The mechanism involved inhibition of androgen receptor signaling pathways .
- Antimicrobial Testing : In vitro assays showed that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus, suggesting its potential use in developing new antibiotics.
Research Findings
Recent research highlights include:
Properties
IUPAC Name |
1-(3-amino-6-fluoro-2-methylphenyl)imidazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O/c1-6-8(12)3-2-7(11)9(6)14-5-4-13-10(14)15/h2-3H,4-5,12H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDYNALXCFIAGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N2CCNC2=O)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.